molecular formula C21H41NO3S B561896 N-Stearoyl-L-cysteine CAS No. 67603-50-3

N-Stearoyl-L-cysteine

Cat. No. B561896
CAS RN: 67603-50-3
M. Wt: 387.623
InChI Key: VJUDNRUDRQLCDX-IBGZPJMESA-N
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Description

N-Stearoyl-L-cysteine is a compound with the molecular formula C21H41NO3S . It is used for the preparation of long-chained aliphatic acid amides as nerve protective agents . It is also used as a cysteine acyl hair dye stabilizer .


Synthesis Analysis

While specific synthesis methods for N-Stearoyl-L-cysteine were not found in the search results, there are studies on the synthesis of related compounds. For instance, a high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC–MS/MS has been developed for its fermentative production . Another study discusses an improved method for the synthesis of N-stearoyl and N-palmitoylethanolamine .


Molecular Structure Analysis

The molecular structure of N-Stearoyl-L-cysteine consists of 21 carbon atoms, 41 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass is 387.620 Da and the monoisotopic mass is 387.280701 Da .


Physical And Chemical Properties Analysis

N-Stearoyl-L-cysteine is a pale white solid . It has a melting point of 84-86°C . It is slightly soluble in chloroform and methanol . It is stored at -20°C in a freezer, under an inert atmosphere . It is hygroscopic .

Scientific Research Applications

  • Role in Fatty Acid and Energy Metabolism : N-Stearoyl-L-cysteine may play a role in fatty acid and energy metabolism. Studies have shown that dietary methionine restriction decreases hepatic Stearoyl-CoA desaturase-1 (SCD1) expression, a key enzyme in these metabolic processes. Cysteine supplementation can reverse these effects, highlighting the importance of sulfur amino acid composition in SCD1 regulation (Elshorbagy et al., 2011).

  • Benefits for Human Health : Research on l-Cysteine, a related compound, suggests benefits for human health, especially in nutritional therapies and medicine. However, the lack of clinical trials and accurate information on its effectiveness remains a debate among researchers (Clemente Plaza, García-Galbis & Martínez-Espinosa, 2018).

  • Membrane Protein Topology : Studies on mouse Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein involved in monounsaturated fatty acid biosynthesis, show that cysteine residues in SCD are not essential for enzyme activity, suggesting a potential area of interest for N-Stearoyl-L-cysteine research (Man et al., 2006).

  • Role in Lipid Metabolism : L-Cysteine has been found to down-regulate SREBP-1c-regulated lipogenic enzymes expression, suggesting its involvement in fatty acid biosynthesis. This research could provide insights into the role of N-Stearoyl-L-cysteine in similar pathways (Bettzieche et al., 2008).

  • Biotechnological Production : The biotechnological production of L-Cysteine in Escherichia coli has been significantly improved through rational metabolic engineering, which could be relevant for N-Stearoyl-L-cysteine production as well (Liu et al., 2018).

  • Metabolism and Nutritional Implications : The metabolism of L-Cysteine, including its catabolism to glutathione, hydrogen sulfide, and taurine, has significant nutritional implications. This knowledge could be applied to understanding the metabolic pathways of N-Stearoyl-L-cysteine (Yin et al., 2016).

Mechanism of Action

Target of Action

N-Stearoyl-L-cysteine is a derivative of the amino acid L-cysteine . Its primary target is Stearoyl-CoA Desaturase 1 (SCD1) , an enzyme that converts saturated fatty acids to monounsaturated fatty acids . SCD1 plays a significant role in lipid metabolism and has been associated with various cancers .

Mode of Action

It’s known that it interacts with its target, scd1, and potentially influences the conversion of saturated fatty acids to monounsaturated fatty acids . This interaction could lead to changes in lipid metabolism, which may have downstream effects on cellular processes.

Biochemical Pathways

N-Stearoyl-L-cysteine likely affects the lipid metabolism pathway via its interaction with SCD1 . SCD1 is involved in the biosynthesis of monounsaturated fatty acids from saturated fatty acids . Alterations in this pathway can influence the composition of lipids in cells, which can have downstream effects on cell proliferation, migration, and other processes .

Pharmacokinetics

Based on studies of similar compounds like n-acetylcysteine, it can be inferred that n-stearoyl-l-cysteine might have a rapid increase in plasma concentration after administration, with a peak at approximately 10 hour . The maximum plasma concentration and extent of exposure could be higher after multiple doses than after a single dose .

Result of Action

N-Stearoyl-L-cysteine has been demonstrated to have neuroprotective effects in animal models of brain injury by reducing oxidative stress and inhibiting lipid peroxidation . It’s also been shown to have a protective effect on brain cells following cerebral ischemia .

Action Environment

The action of N-Stearoyl-L-cysteine can be influenced by environmental factors. For instance, the presence of certain ions, such as fluoride ions, can lead to the formation of stable hydrogels of a thixotropic nature, while other ions like Cl−, Br−, and I− lead to precipitation . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.

Safety and Hazards

While specific safety and hazards information for N-Stearoyl-L-cysteine was not found, L-cysteine, a related compound, can cause side effects such as vomiting, diarrhea, epigastric pain, heartburn, rectal bleeding, dyspepsia, and nausea . It can also cause allergic reactions and dermatologic side effects .

properties

IUPAC Name

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDNRUDRQLCDX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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